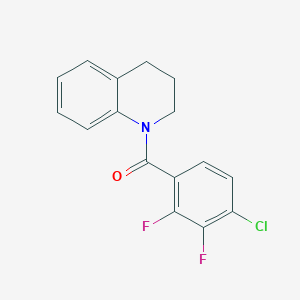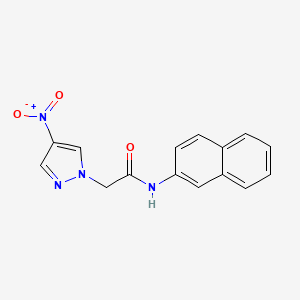
(4-chloro-2,3-difluorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 4-chloro-2,3-difluorobenzoyl group attached to a tetrahydroquinoline ring
準備方法
The synthesis of 1-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,3-difluorobenzoic acid or its derivatives.
Formation of Benzoyl Chloride: The 4-chloro-2,3-difluorobenzoic acid is converted to 4-chloro-2,3-difluorobenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The 4-chloro-2,3-difluorobenzoyl chloride is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form more saturated compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
科学的研究の応用
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(4-Chloro-2,3-difluorobenzoyl)-4-methylpiperazine: This compound has a similar benzoyl group but differs in the heterocyclic ring structure.
1-(4-Chloro-2,3-difluorobenzoyl)pyrrolidine: This compound also contains the 4-chloro-2,3-difluorobenzoyl group but has a pyrrolidine ring instead of a tetrahydroquinoline ring.
4-(4-Chloro-2,3-difluorobenzoyl)-1-methylpiperazin-1-ium: This compound features a piperazine ring with a methyl group, highlighting the diversity of structures that can be derived from the 4-chloro-2,3-difluorobenzoyl group.
特性
分子式 |
C16H12ClF2NO |
|---|---|
分子量 |
307.72 g/mol |
IUPAC名 |
(4-chloro-2,3-difluorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-8-7-11(14(18)15(12)19)16(21)20-9-3-5-10-4-1-2-6-13(10)20/h1-2,4,6-8H,3,5,9H2 |
InChIキー |
PXOLDKKHOORBMM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C(=C(C=C3)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-](/img/structure/B15004317.png)
![methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate](/img/structure/B15004319.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![(3-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15004326.png)
![3,4-dimethoxy-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15004340.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15004353.png)
![4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15004358.png)

![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B15004383.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)
![4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B15004401.png)
